![molecular formula C22H27FN4O2 B019961 スニチニブ-d10 CAS No. 1126721-82-1](/img/structure/B19961.png)
スニチニブ-d10
概要
説明
- Sunitinib malate (SU11248/Sutent) : A multitargeted tyrosine kinase inhibitor with potent anti-angiogenic and antitumor activities. Approved for advanced renal cell carcinoma and gastrointestinal stromal tumors refractory to imatinib. Discovery and development focused on multitargeted approach in cancer treatment (Faivre, Demetri, Sargent, & Raymond, 2007).
Synthesis Analysis
- Methodology : Sunitinib synthesized using ethyl acetoacetate via Knorr reaction, selective hydrolysis, decarboxylation, formylation, hydrolysis, and condensation. Total yield of the process is 31.1%, confirmed by MS and 1HNMR analysis (Zheng, Zhao, Shu-xin, Wei, & Ping, 2010).
Molecular Structure Analysis
- Binding Characteristics : Sunitinib binds to DNA confirmed by circular dichroism (CD), 1H NMR, UV spectroscopies, and CD melting. Binding involves planar aromatic system and tertiary amine function, suggesting a multiple-step mechanism (Kiss, Mirzahosseini, Hubert, Ambrus, Őrfi, & Horváth, 2018).
Chemical Reactions and Properties
- Receptor Tyrosine Kinase Inhibition : Inhibits cellular signaling of targets like platelet-derived growth factor receptors and vascular endothelial growth factor receptors. Affects the ATP-binding cassette transporters P-Glycoprotein (ABCB1) and ABCG2, impacting drug bioavailability (Shukla, Robey, Bates, & Ambudkar, 2009).
Physical Properties Analysis
- Formulation Characteristics : Sunitinib formulated in nano-polymeric pharmaceutical excipient such as chitosan nanoparticles (CS-NPs), characterized by DLS, SEM, FT-IR, and XRD (Joseph, Sangeetha, & Gomathi, 2016).
Chemical Properties Analysis
- Drug-Eluting Beads : Sunitinib-HCl mixed with LC Bead® 300–500μm for use in transarterial chemoembolization, demonstrating in vitro inhibition of human colorectal cancer (CRC) and hepatocellular carcinoma (HCC) cells (Lahti, Ludwig, Xing, Sun, Zeng, & Kim, 2017).
科学的研究の応用
進行腎細胞癌(RCC)の治療
スニチニブは、進行腎細胞癌(RCC)の患者さんに対する有効な一次治療薬です。 スニチニブはチロシンキナーゼ阻害剤であり、RCCの治療において有望な結果を示しています . 研究者らは、質量分析に基づく(リン酸化)プロテオミクスを用いて、スニチニブ治療の効果を予測するバイオマーカーを同定してきました .
治療薬モニタリング(TDM)
スニチニブは、薬物動態のばらつきが大きく、暴露量と効果の関係が証明されているため、治療薬モニタリング(TDM)の理想的な候補となります。 ある研究では、現実世界のシナリオにおける転移性腎細胞癌(mRCC)患者のスニチニブのTDMの実現可能性を評価しました .
胃腸間質腫瘍(GIST)の治療
スニチニブは、イマチニブ抵抗性またはイマチニブ不耐性の胃腸間質腫瘍(GIST)の治療にも承認されています .
膵神経内分泌腫瘍(pNET)の治療
スニチニブは、進行性の分化の良好な膵神経内分泌腫瘍(pNET)の治療に使用されています .
癌治療における抵抗性研究
スニチニブは、癌治療における抵抗性のメカニズムを理解するための研究に使用されています。 例えば、1 µMのスニチニブで再チャレンジすると、スニチニブからN-デスエチルスニチニブへの代謝変換が起こりました .
バイオマーカーの同定
スニチニブは、治療効果の潜在的なバイオマーカーを同定するための研究に使用されています。 例えば、ある研究では、スニチニブ抵抗性と感受性と関連する78のリン酸化部位シグネチャーを特定しました .
作用機序
Target of Action
Sunitinib, the parent compound of Sunitinib-d10, is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets several RTKs, including all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Additionally, it inhibits KIT (CD117), the RTK that drives the majority of gastrointestinal stromal tumors (GISTs). Other RTKs inhibited by Sunitinib include RET, CSF-1R, and FLT3 .
Mode of Action
Sunitinib inhibits cellular signaling by targeting these multiple RTKs . By blocking these receptors, Sunitinib disrupts the signaling pathways that promote tumor growth and angiogenesis. This leads to a decrease in tumor cell proliferation and an inhibition of new blood vessel formation within the tumor .
Biochemical Pathways
Sunitinib’s action on multiple RTKs affects several biochemical pathways. It inhibits signaling pathways such as phosphoinositide 3-kinase (PI3K)/AKT/mTOR, mitogen-activated protein kinase (MAPK), and PKC, triggering different antitumor effects . By inhibiting VEGFR and PDGFR, Sunitinib disrupts the pathways involved in angiogenesis, thereby limiting the tumor’s blood supply .
Pharmacokinetics
Sunitinib is orally administered and its bioavailability is unaffected by food . It has a high protein binding rate of 95% and is metabolized in the liver by CYP3A4 . The elimination half-life of Sunitinib is between 40 to 60 hours, and it is excreted primarily through feces (61%) and to a lesser extent through the kidneys (16%) .
Result of Action
The molecular and cellular effects of Sunitinib’s action primarily involve its antiangiogenic and antitumor activities. By inhibiting the signaling pathways of multiple RTKs, Sunitinib disrupts the processes of tumor growth, pathologic angiogenesis, and metastatic progression of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sunitinib. For instance, the tumor microenvironment, which is often hypoxic, can impact the effectiveness of Sunitinib . Additionally, genetic variations in patients can affect the pharmacokinetics and pharmacodynamics of Sunitinib, influencing its efficacy and potential side effects .
Safety and Hazards
将来の方向性
Sunitinib, the non-deuterated version of Sunitinib-d10, has been repurposed as an experimental therapy for neovascular age-related macular degeneration . It has also been suggested that the future may lie in multi-targeted therapies including alternative agents and modalities that target both the VEGF ligand/receptor system as well as other pathways .
特性
IUPAC Name |
N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-BLSNYXODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649135 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1126721-82-1 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。